Ensartinib hydrochloride, also known as X-396, is a small molecule and a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and most of its alterations (fusions, mutants) . It is also a potent EphA2 inhibitor with modest selectivity with respect to other Ephrin isoforms . It is orally bioavailable and supplied in capsules . Ensartinib has shown very good efficacy in ALK positive non-small cell lung cancer (NSCLC) patients who progressed on crizotinib .
The synthesis of Ensartinib hydrochloride involves the use of radiolabeled Ensartinib. The separation, purification, and preparation of radiolabeled Ensartinib were completed by XenoBiotic Laboratories, Inc .
The IUPAC name of Ensartinib is 6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide .
Ensartinib is metabolized in the body. The mean total recovery was 101.21% of the radiolabeled dose with 91.00% and 10.21% excreted in feces and urine, respectively . Unchanged ensartinib was the predominant drug-related component in urine and feces, representing 4.39% and 38.12% of the administered dose, respectively .
The molecular weight of Ensartinib hydrochloride is 634.36 and its molecular formula is C26H29Cl4FN6O3 .
Ensartinib hydrochloride’s core structure features an aminopyridazine scaffold, engineered for potent inhibition of anaplastic lymphoma kinase (ALK). This scaffold confers 10-fold greater potency against ALK-positive lung cancer cell lines than crizotinib, attributed to its picomolar affinity (ALK IC~50~ < 0.4 nM) [1]. The aminopyridazine moiety enables:
The synthesis begins with 3,6-dichloropyridazine (ENSA-001), proceeding through 12+ steps to the final API [1] [3]:
Critical Transformations:
Table 1: Key Intermediates in Ensartinib Synthesis
Intermediate | Chemical Name | Role in Synthesis |
---|---|---|
ENSA-003 | 4-Bromo-6-chloropyridazin-3-amine | Halogenated core for ether formation |
ENSA-005 | Ether-linked pyridazine derivative | Chiral sidechain integration point |
ENSA-006 | N-Boc-protected ENSA-005 | Amine protection for downstream reactions |
ENSA-008 | Carboxylic acid derivative | Carboxylate for amide coupling |
ENSA-011 | Bis-functionalized pyridazine-benzoate | Precursor for piperazine conjugation |
Di-tert-butyl dicarbonate (Boc~2~O) is pivotal for protecting the pyridazine amine (ENSA-005 → ENSA-006) [9]:
The (2R,6S)-2,6-dimethylpiperazine moiety is integrated via stereoselective amide coupling to ensure optimal target engagement [2] [5]:
Chiral Control Strategies:
Table 2: Key Reagents in Stereoselective Steps
Reagent | Function | Impact on Final Structure |
---|---|---|
N-Boc-D-proline | Chiral resolving agent for ENSA-004 | Ensures (R)-configuration in aryl ether |
(2R,6S)-2,6-dimethylpiperazine | Stereodefined nucleophile | Optimizes ALK binding via 3D orientation |
HCl/IPA | Boc deprotecting agent | Generates water-soluble hydrochloride salt |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7